N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
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Overview
Description
The compound “N-(4-chlorophenyl)-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide” does not appear to have a specific common name. It is a complex organic molecule that likely has applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a chlorophenyl group, a pyridinylmethyl group, and an isoquinolinecarboxamide group .Scientific Research Applications
Antitubercular Activity
Research highlights the modification of certain structures similar to the compound , focusing on derivatives evaluated for their antitubercular activity. For instance, derivatives of isoniazid structure have shown significant in vitro efficacy against M. tuberculosis, with specific halogenated derivatives demonstrating the best anti-TB activity. These compounds were compared to isoniazid for their effectiveness, showing potential as new leads for anti-TB compounds due to their significant activity against INH-resistant non-tuberculous mycobacteria (Asif, 2014).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share structural similarities with the compound , have been extensively studied for their pharmacological importance. These studies cover a wide range of biological potentials including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The review emphasizes the role of isoquinoline derivatives as a significant source of leads for drug discovery, highlighting their versatility and potential in addressing a wide array of health issues (Danao et al., 2021).
Antioxidant Capacity and Biodegradation
The antioxidant capacity of compounds, particularly in the context of advanced oxidation processes (AOPs), has been a subject of interest. Studies focus on the degradation pathways, by-products, and biotoxicity of various compounds, including acetaminophen, as a model to understand the effectiveness and environmental impact of AOPs. Such research points towards the broader applications of these chemical compounds in environmental remediation and highlights the need for further investigation into their antioxidant properties and biodegradation pathways (Qutob et al., 2022).
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-9-17(10-8-16)25-21(27)20-14-26(13-15-4-3-11-24-12-15)22(28)19-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYDWUQHJMESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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